4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine
Description
4-Chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a chlorine atom at the 4-position and an oxan-3-yl (tetrahydropyran-3-yl) substituent at the 1-position of the pyrazole ring. This compound belongs to a broader class of pyrazole amines, which are of significant interest in medicinal chemistry due to their versatile pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities . The oxan-3-yl group introduces a cyclic ether moiety, balancing lipophilicity and solubility, which can enhance pharmacokinetic properties compared to purely aromatic or aliphatic substituents .
Properties
Molecular Formula |
C8H12ClN3O |
|---|---|
Molecular Weight |
201.65 g/mol |
IUPAC Name |
4-chloro-1-(oxan-3-yl)pyrazol-3-amine |
InChI |
InChI=1S/C8H12ClN3O/c9-7-4-12(11-8(7)10)6-2-1-3-13-5-6/h4,6H,1-3,5H2,(H2,10,11) |
InChI Key |
CNZNYNAQDKNDCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)N2C=C(C(=N2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the oxan-3-yl group: This step involves the reaction of the pyrazole intermediate with an appropriate oxan-3-yl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily studied for its role as a pharmacological agent . It is known to exhibit activities against various biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrazole compounds often show significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation. For instance, modifications to pyrazole structures have been linked to enhanced activity against specific cancer types by targeting kinase pathways involved in tumor growth. The presence of the oxan ring in 4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine may contribute to its bioactivity by enhancing solubility and cellular uptake.
Anti-inflammatory Properties
Research has shown that pyrazole derivatives can modulate inflammatory responses. The compound's structure allows it to interact with enzymes such as cyclooxygenase (COX), which play crucial roles in the inflammatory process. Inhibition of COX enzymes can lead to decreased production of pro-inflammatory mediators.
Case studies have highlighted the biological activities associated with this compound. For example:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated that it exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential for development as an antibiotic agent.
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induces apoptosis through mitochondrial pathways. The findings suggest that further exploration into its mechanism could lead to novel cancer therapies.
Mechanism of Action
The mechanism of action of 4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations and Physicochemical Properties
The table below compares 4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine with structurally related compounds:
*Estimated based on analogous compounds.
Key Observations:
- Oxan-3-yl vs. Halogenated Benzyl Groups : The oxan-3-yl group reduces logP (~2.0) compared to dichlorobenzyl (logP 3.5) or fluorobenzyl (logP 2.5) derivatives, suggesting better aqueous solubility .
- Cyclic Ether vs. Adamantyl : Adamantyl substituents (logP 4.2) prioritize lipophilicity for blood-brain barrier penetration, while oxan-3-yl balances solubility and membrane permeability .
Spectral Characterization
- NMR Trends : The oxan-3-yl group would produce distinct $^1$H-NMR signals for the tetrahydropyran ring (e.g., δ 3.5–4.0 ppm for ether-linked protons) and pyrazole NH$_2$ (δ ~4.4 ppm), as observed in analogues like 3-(pyridin-3-yl)-1H-pyrazol-5-amine ().
- IR Spectroscopy : N-H stretching (~3350 cm$^{-1}$) and C-Cl vibrations (~700 cm$^{-1}$) are expected, consistent with pyrazole amines .
Pharmacokinetic Advantages
The oxan-3-yl group’s moderate logP and polar surface area (~35 Ų) may enhance oral bioavailability compared to highly lipophilic adamantyl or dichlorobenzyl derivatives .
Biological Activity
4-Chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO. The presence of the pyrazole ring contributes to its reactivity and biological properties. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : Compounds with similar pyrazole structures have been shown to inhibit key kinases involved in cancer and neurodegenerative diseases. For instance, N-(1H-pyrazol-3-yl)quinazolin-4-amines demonstrated selective inhibition of casein kinase 1 (CK1), which is implicated in various cellular processes and diseases .
- Antioxidant Activity : Pyrazole derivatives often exhibit antioxidant properties, which can mitigate oxidative stress in cells, a factor in many chronic diseases.
- Cytotoxic Effects : Research has indicated that certain pyrazole compounds can induce cytotoxicity in cancer cell lines. For example, compounds similar to this compound have shown selective cytotoxicity against pancreatic ductal adenocarcinoma cells .
Biological Activity Data
The following table summarizes the biological activities reported for similar pyrazole derivatives:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer potential of pyrazole derivatives, compounds with structural similarities to this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects with IC50 values in the low micromolar range, demonstrating their potential as lead compounds for cancer therapy .
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of pyrazole derivatives. The study found that certain compounds exhibited potent activity against both gram-positive and gram-negative bacteria, suggesting that modifications to the pyrazole structure could enhance antibacterial efficacy .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-chloro-1-(oxan-3-yl)-1H-pyrazol-3-amine, and how do reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via coupling reactions between halogenated pyrazole intermediates and oxane derivatives. For example, copper-catalyzed Ullmann-type coupling under basic conditions (e.g., cesium carbonate in DMSO at 35°C for 48 hours) can yield ~17.9% product after chromatography . Key parameters include:
- Catalyst : Cu(I) salts (e.g., CuBr) enhance coupling efficiency.
- Solvent : Polar aprotic solvents (e.g., DMSO) improve solubility.
- Purification : Gradient elution (e.g., ethyl acetate/hexane) isolates the product.
Example
| Parameter | Condition |
|---|---|
| Catalyst | CuBr (0.1 g) |
| Solvent | DMSO (7.02 mL) |
| Yield | 17.9% |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what diagnostic signals should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Look for pyrazole ring protons (δ ~6.5–8.5 ppm) and oxane methylene signals (δ ~3.5–4.5 ppm). For example, cyclopropane-substituted analogs show distinct splitting patterns in NMR .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 215) .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding networks (e.g., C–C bond lengths < 1.5 Å, R-factor < 0.05) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational spectral data be resolved during structural validation?
- Methodological Answer : Cross-validate using:
- Density Functional Theory (DFT) : Compare calculated vs. experimental NMR/IR spectra. Adjust basis sets (e.g., B3LYP/6-31G*) to minimize deviations .
- Single-crystal refinement : Use SHELXL or SIR97 to refine X-ray data and resolve ambiguities (e.g., twinning or disorder) .
Example workflow:
Perform DFT optimization of the proposed structure.
Compare experimental/theoretical NMR shifts (Δδ > 0.2 ppm suggests errors).
Re-refine crystallographic data with SHELXL .
Q. What strategies are effective for functionalizing the amine group to modulate bioactivity or solubility?
- Methodological Answer :
- Acylation : React with acid chlorides (e.g., acetyl chloride) in dichloromethane (DCM) at 0°C.
- Mannich reaction : Introduce alkylamino groups using formaldehyde and secondary amines (e.g., yields >90% with diaza-crown ethers) .
- Boronates : Install boronate esters via Suzuki coupling for further derivatization (e.g., C15H18BClF3N3O2 derivatives) .
Example reaction:
Amine + RCOCl → Amide (DCM, 0°C, 2h)
Q. How can researchers design assays to evaluate the biological activity of this compound, particularly for enzyme inhibition?
- Methodological Answer :
- Kinase assays : Use Jak2 V617F mutant cell lines to assess inhibition (IC50 < 100 nM) .
- Molecular docking : Perform AutoDock/Vina simulations to predict binding modes (e.g., pyrazole interactions with ATP-binding pockets).
Example protocol:
Treat cells with 0.1–10 µM compound for 48h.
Measure proliferation via MTT assay.
Validate target engagement with Western blotting (phospho-STAT5 levels) .
Data Contradiction Analysis
Q. How should conflicting results from X-ray crystallography and NMR regarding substituent conformation be addressed?
- Methodological Answer :
- Dynamic NMR : Probe temperature-dependent splitting to identify flexible groups (e.g., oxane ring puckering).
- Torsion angle libraries : Compare crystallographic torsion angles (e.g., C–N–C–O) with NMR-derived Karplus equations .
Example case: - X-ray shows planar pyrazole ring, but NMR suggests slight distortion.
- Resolution: Use synchrotron data (λ = 0.7 Å) to reduce thermal motion artifacts .
Tables for Key Findings
| Technique | Key Data | Reference |
|---|---|---|
| X-ray crystallography | R-factor = 0.031; C–C bond = 1.39 Å | |
| HRMS | [M+H]⁺ = 215.1052 (calc. 215.1055) | |
| Jak2 inhibition | IC50 = 47 nM (mutant cell line) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
